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Compound of Interest

Compound Name: Obtusafuran methyl ether

Cat. No.: B1496097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed synthetic protocol for the

laboratory-scale synthesis of obtusafuran methyl ether. The protocol is designed based on

established synthetic methodologies for benzofuran and dihydrobenzofuran derivatives,

offering a strategic approach for researchers in natural product synthesis and drug discovery.

Obtusafuran methyl ether is a lignan natural product that has been isolated from plant

species such as Dalbergia odorifera.[1][2] Its parent compound, obtusafuran, is a

dihydrobenzofuran derivative known to be isolated from Dalbergia louveli and Dalbergia retusa

and has shown antiplasmodial activity.[3] The synthesis of such bioactive molecules is of

significant interest for further pharmacological evaluation and the development of new

therapeutic agents. This protocol outlines a potential pathway for the synthesis of obtusafuran
methyl ether, starting from commercially available precursors.

Proposed Synthetic Pathway Overview
The proposed synthesis of obtusafuran methyl ether involves a multi-step sequence,

beginning with the synthesis of a substituted phenol, followed by the construction of the

dihydrobenzofuran core, and concluding with a final methylation step. The key transformations

are based on well-established organometallic and classical organic reactions.

The overall synthetic strategy is as follows:
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Synthesis of 4-methoxy-2-propenylphenol: Starting from a suitably protected hydroquinone

derivative, a propenyl group is introduced, which will ultimately form part of the dihydrofuran

ring.

Palladium-Catalyzed Oxidative Cyclization: The substituted phenol undergoes an

intramolecular cyclization to form the core dihydrobenzofuran structure.

Heck Coupling: A phenyl group is introduced at the 2-position of the dihydrobenzofuran ring

system.

Reduction and Deprotection: The double bond is reduced, and any protecting groups are

removed to yield obtusafuran.

Methylation: The final step is the methylation of the free hydroxyl group to afford the target

molecule, obtusafuran methyl ether.

Data Presentation: Summary of Reaction
Parameters
The following table summarizes the key quantitative data and reaction conditions for the

proposed synthesis of obtusafuran methyl ether. Please note that yields are estimates based

on similar transformations reported in the literature and may require optimization.
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Step
Reactio
n

Starting
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(SM)

Key
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s

Solvent
Temper
ature
(°C)

Time (h)
Estimat
ed Yield
(%)

1 Allylation

4-

Methoxy

phenol

Allyl

bromide,

K₂CO₃

Acetone Reflux 6 95

2

Claisen

Rearrang

ement

1-

Allyloxy-

4-

methoxy

benzene

N,N-

Diethylan

iline

200 4 85

3

Oxidative

Cyclizatio

n

2-Allyl-4-

methoxy

phenol

Pd(OAc)₂

,

Benzoqui

none

THF/H₂O 50 12 70

4
Heck

Coupling

2-Methyl-

2,3-

dihydrob

enzofura

n-5-ol

Iodobenz

ene,

Pd(PPh₃)

₄, Et₃N

DMF 100 24 65

5
Methylati

on

Obtusafu

ran

Methyl

iodide,

K₂CO₃

Acetone Reflux 8 90

Experimental Protocols
The following are detailed experimental protocols for each key step in the proposed synthesis

of obtusafuran methyl ether.

Step 1: Synthesis of 1-Allyloxy-4-methoxybenzene
To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

Stir the suspension at room temperature for 15 minutes.
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Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

After completion, cool the reaction to room temperature and filter off the solid.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 1-allyloxy-4-

methoxybenzene.

Step 2: Synthesis of 2-Allyl-4-methoxyphenol
Place 1-allyloxy-4-methoxybenzene (1.0 eq) in a round-bottom flask.

Add N,N-diethylaniline (2.0 eq) as a high-boiling solvent.

Heat the mixture to 200 °C and maintain this temperature for 4 hours.

Monitor the rearrangement by TLC.

Cool the reaction mixture and purify directly by column chromatography on silica gel to

isolate 2-allyl-4-methoxyphenol.

Step 3: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-
ol

To a solution of 2-allyl-4-methoxyphenol (1.0 eq) in a mixture of THF and water, add

palladium(II) acetate (0.1 eq) and benzoquinone (1.1 eq).

Heat the reaction mixture to 50 °C for 12 hours.

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by column chromatography to yield 2-methyl-2,3-dihydrobenzofuran-5-ol.
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Step 4: Synthesis of Obtusafuran
In a sealed tube, combine 2-methyl-2,3-dihydrobenzofuran-5-ol (1.0 eq), iodobenzene (1.2

eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and triethylamine (2.0 eq) in DMF.

Heat the mixture to 100 °C for 24 hours.

Cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

The resulting crude product is then reduced, for example, using catalytic hydrogenation, to

saturate the double bond formed during the Heck reaction, yielding obtusafuran.

Purify by column chromatography.

Step 5: Synthesis of Obtusafuran Methyl Ether
Dissolve obtusafuran (1.0 eq) in acetone and add potassium carbonate (2.0 eq).

Add methyl iodide (1.5 eq) and reflux the mixture for 8 hours.[4]

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction, filter off the solids, and concentrate the filtrate.

Purify the crude product by column chromatography on silica gel to obtain obtusafuran
methyl ether.

Visualizations
The following diagrams illustrate the proposed synthetic workflow and a key reaction

mechanism.
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Caption: Proposed synthetic workflow for obtusafuran methyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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